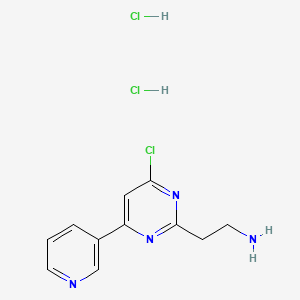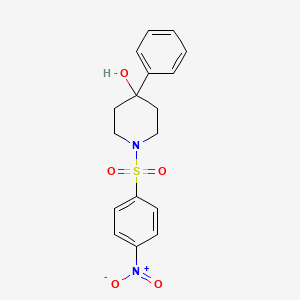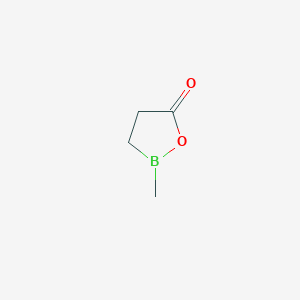![molecular formula C19H14N4O3S B12634016 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]-](/img/structure/B12634016.png)
4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and a furanyl-pyrimidinyl moiety. The combination of these functional groups imparts a range of biological activities, making it a valuable target for drug development and other scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]- typically involves a multi-step process. One common method starts with the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the thiazolidinone core. The final step involves the Knoevenagel condensation of the thiazolidinone with 5-(5-pyrimidinyl)-2-furaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile and desired product.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antidiabetic agent due to its ability to modulate various biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]- involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase, kinases, and proteases; receptors like nuclear receptors and G-protein coupled receptors.
Pathways: Modulation of inflammatory pathways, inhibition of cell proliferation pathways, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 4-Thiazolidinone, 3-(4-Methoxyphenyl)-2-(4-Methoxyphenyl)imino-
- 4-Thiazolidinone, 2-(4-Methoxyphenyl)imino-3-(4-Methoxyphenyl)-
Uniqueness
4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]- stands out due to its unique combination of functional groups, which imparts a broader range of biological activities compared to its analogs. The presence of the furanyl-pyrimidinyl moiety enhances its ability to interact with diverse molecular targets, making it a more versatile compound for various applications.
属性
分子式 |
C19H14N4O3S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
2-imino-3-(4-methoxyphenyl)-5-[(5-pyrimidin-5-ylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14N4O3S/c1-25-14-4-2-13(3-5-14)23-18(24)17(27-19(23)20)8-15-6-7-16(26-15)12-9-21-11-22-10-12/h2-11,20H,1H3 |
InChI 键 |
XTZCXAICMHRVGR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CN=CN=C4)SC2=N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B12633935.png)
![(2Z,5E)-3-ethyl-2-[(5-fluoro-3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-[(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one;chloride](/img/structure/B12633947.png)


![2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B12633962.png)
![2-Bromo-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12633969.png)



![2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12633986.png)



![2-(Azidomethyl)-4-[(4-fluorophenyl)methyl]morpholine](/img/structure/B12634027.png)
